Lipophilicity (LogP) of 4-Fluoroindole-2-carboxylic Acid Versus Positional Isomers
The 4-fluoro regioisomer exhibits lower lipophilicity compared to 5- and 6-fluoro positional isomers, which may enhance aqueous solubility and reduce non-specific protein binding. The calculated logP for 4-fluoro-1H-indole-2-carboxylic acid is 2.0052 [1], while the 5-fluoro isomer has a reported logP of 2.4 [2] and the 6-fluoro isomer a logP of 2.36 [3].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.0052 |
| Comparator Or Baseline | 5-Fluoro-1H-indole-2-carboxylic acid: LogP = 2.4; 6-Fluoro-1H-indole-2-carboxylic acid: LogP = 2.36 |
| Quantified Difference | ΔLogP = -0.39 (vs 5-fluoro); ΔLogP = -0.35 (vs 6-fluoro) |
| Conditions | Predicted/calculated LogP values; consistent with XLogP3 methodology |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility and potentially more favorable ADME profiles, making the 4-fluoro isomer a preferred choice for lead optimization in drug discovery campaigns.
- [1] Molbase. (n.d.). 4-Fluoro-1H-indole-2-carboxylic acid. Physicochemical Properties. View Source
- [2] DrugMap. (n.d.). 5-Fluoroindole-2-carboxylic acid. Physicochemical Properties. View Source
- [3] Activate Scientific. (2024). 6-Fluoroindole-2-carboxylic acid. Product Technical Data. View Source
